molecular formula C8H8Cl2O B086679 1-Chloro-4-(2-chloroethoxy)benzene CAS No. 13001-28-0

1-Chloro-4-(2-chloroethoxy)benzene

Cat. No. B086679
CAS RN: 13001-28-0
M. Wt: 191.05 g/mol
InChI Key: DFJCCNZMGVNBKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of similar chlorinated benzene derivatives has been explored through various methods. For example, Uneyama et al. (1983) described the electrooxidative double ene-type chlorination process for producing chlorinated compounds (Uneyama et al., 1983).
  • Zhang Qin-chun (2008) detailed a one-step synthesis method for 1-Chloro-2,4,5-trimethyl-benzene, which could provide insights into related chlorinated benzene compounds' synthesis (Zhang Qin-chun, 2008).

Molecular Structure Analysis

  • Structural characterization of chlorinated benzene derivatives, like the studies by Wiedenfeld et al. (2004), can offer insights into the molecular structure of 1-Chloro-4-(2-chloroethoxy)benzene (Wiedenfeld et al., 2004).

Chemical Reactions and Properties

  • Chemical properties of similar compounds were explored by Nakamura et al. (2003), who studied the synthesis and application of benzoxazine derivatives, providing a perspective on the chemical behavior of chlorinated benzene derivatives (Nakamura et al., 2003).

Physical Properties Analysis

  • Studies like that of Shimizu et al. (2011) on dimethoxybis(trifluoropropenyl)benzenes can shed light on the physical properties of chlorinated benzene derivatives (Shimizu et al., 2011).

Chemical Properties Analysis

  • The chemical properties of benzene derivatives, such as reactivity and stability, can be inferred from studies like that of Kumar et al. (2016), which focus on the synthesis and reactions of specific benzene derivatives (Kumar et al., 2016).

Scientific Research Applications

1-Chloro-4-(2-chloroethoxy)benzene is a chemical compound with the molecular formula C8H8Cl2O . It has a molecular weight of 191.06 and its CAS Number is 13001-28-0 . This compound is a liquid at room temperature .

One application of a similar compound, (2-Chloroethoxy)benzene, is in the synthesis of pseudo-symmetrical tamoxifen derivatives . Tamoxifen is a medication that is used to prevent breast cancer in women and treat breast cancer in women and men. It is also being studied for other types of cancer. It has been used for hormone receptor-positive breast cancer. It is taken by mouth.

Safety And Hazards

The safety information for 1-Chloro-4-(2-chloroethoxy)benzene includes several hazard statements: H302+H312-H315-H318-H411 . This means it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and is toxic to aquatic life .

properties

IUPAC Name

1-chloro-4-(2-chloroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJCCNZMGVNBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074487
Record name Benzene, 1-chloro-4-(2-chloroethoxy)-
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Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(2-chloroethoxy)benzene

CAS RN

13001-28-0
Record name 1-Chloro-4-(2-chloroethoxy)benzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Chloroethyl 4-chlorophenyl ether
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Record name Benzene, 1-chloro-4-(2-chloroethoxy)-
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Record name 1-chloro-4-(2-chloroethoxy)benzene
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Record name 2-CHLOROETHYL 4-CHLOROPHENYL ETHER
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Synthesis routes and methods I

Procedure details

A mixture of 4-chlorophenol (100 g), 1-bromo-2-chloroethane (335 g), potassium carbonate (129 g) and acetone (2 l) was boiled under reflux with stirring for 18 hours. The mixture was evaporated to dryness under reduced pressure and then dichloromethane was added to the cool residue. The mixture was filtered and the filtrate washed with 5M sodium hydroxide solution, water, dried, filtered and evaporated to give 2-chloroethyl 4-chlorophenyl ether as an oil.
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Synthesis routes and methods II

Procedure details

A process for the preparation of 2-(2-chloroethoxy)-benzenesulfonamide of formula I ##STR15## which process comprises the etherification of 4-chlorophenol of formula II ##STR16## with ethylene carbonate at a temperature between +130° C. and +150° C. and chlorination of the resulting 4-(2-hydroxyethoxy)-chlorobenzene of formula III ##STR17## with phosgene or thionyl chloride at a temperature between +70° C. and +90° C. to give 4-(2-chloroethoxy)-chlorobenzene of formula IV ##STR18## which is converted with chlorosulfonic acid, at a temperature between -20° C. and +60° C. and subsequent neutralizaion with sodium hydroxide to the sulfonic acid sodium salt of formula V ##STR19## which is hydrogenated at a temperature between +20° C. and +70° C. to the compound of formula VI ##STR20## which is subsequently reacted with phosgene at a temperature between +60° C. and +120° C. to the sulfonic acid chloride of formula VII ##STR21## which is reacted with ammonia at a temperature between 0° C. and +100° C. to the sulfonamide of formula I.
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